3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide

Lipophilicity Physicochemical profiling ADME prediction

Researchers screening sulfolane-based Nrf2/ARE activators often struggle to source the precise 2,4-dichlorophenylamino pharmacophore. This compound directly resolves that bottleneck. - Unique 2,4-dichlorophenyl substitution creates a distinct electronic/steric environment absent in 3,5-dichloro or non-chlorinated analogs, enabling definitive SAR probing. - The 1,1-dioxide oxidation state provides three H-bond acceptor sites (vs. one in the unoxidized thiolane), enhancing metabolic stability and conformational rigidity for fragment-based design. - Compact, lead-like scaffold (MW 280.17, tPSA 54.6 Ų, rotatable bonds 2) compliant with both Lipinski and Veber rules, ready for immediate library expansion via the secondary amine handle.

Molecular Formula C10H11Cl2NO2S
Molecular Weight 280.17 g/mol
CAS No. 1016498-14-8
Cat. No. B12121606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide
CAS1016498-14-8
Molecular FormulaC10H11Cl2NO2S
Molecular Weight280.17 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CC1NC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2NO2S/c11-7-1-2-10(9(12)5-7)13-8-3-4-16(14,15)6-8/h1-2,5,8,13H,3-4,6H2
InChIKeyUHQJRRMQIPDIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1016498-14-8: Physicochemical Baseline


3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide (CAS 1016498-14-8) is a substituted tetrahydrothiophene 1,1-dioxide (sulfolane) derivative in which the 3-amino position bears a 2,4-dichlorophenyl group. The compound possesses a molecular weight of 280.17 g/mol, a computed XLogP3-AA value of 2.7, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 54.6 Ų [1]. This places it within a physicochemical space distinct from non-oxidized thiolane analogs and positional isomers of the dichlorophenyl substitution, which can materially affect solubility, permeability, and molecular recognition in both biological screening and materials chemistry contexts [1].

Irreplaceability of N-(2,4-Dichlorophenyl)-sulfolane-3-amine


Substitution of 3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide with a generic tetrahydrothiophene 1,1-dioxide or an alternative N-aryl sulfolane is not straightforward. The 2,4-dichlorophenyl substitution pattern introduces a distinct electronic and steric environment at the aniline nitrogen that is absent in the 3,5-dichloro isomer [1] or in non-chlorinated N-phenyl analogs [2]. Furthermore, the 1,1-dioxide oxidation state of the thiolane sulfur profoundly alters the ring's conformational preferences, hydrogen-bonding capacity (three acceptor sites vs. one in the unoxidized thiolane), and metabolic stability relative to the corresponding tetrahydrothiophene (thiolane) derivative lacking the sulfone group [1]. These divergent properties mean that even closely related compounds cannot be assumed to perform interchangeably in structure–activity relationship (SAR) programs, agrochemical screening, or physicochemical optimization campaigns [1][2].

Quantitative Differentiation Evidence for CAS 1016498-14-8


XLogP3-AA: 2,4-Dichloro vs. 3,5-Dichloro Analogs

The target compound exhibits a computed XLogP3-AA value of 2.7, indicating moderate lipophilicity within the range typically sought for CNS drug-like properties [1]. In contrast, the unoxidized analog n-(3,5-dichlorophenyl)tetrahydrothiophen-3-amine (CAS 1019496-04-8) lacks the two sulfone oxygen atoms, which are strong hydrogen-bond acceptors, and is expected to display a higher logP value (estimated ~3.3–3.5 based on the contribution of the sulfone group, though an experimentally measured value is not publicly available) . The lower logP of the 1,1-dioxide relative to the thiolane analog translates to a predicted improvement in aqueous solubility and a reduction in non-specific protein binding, which are critical parameters for both in vitro assay performance and in vivo pharmacokinetics [1].

Lipophilicity Physicochemical profiling ADME prediction

tPSA: Dichlorophenyl vs. Unsubstituted Core

The target compound has a computed topological polar surface area (tPSA) of 54.6 Ų, which falls within the optimal range (<90 Ų) for oral bioavailability and blood–brain barrier penetration as defined by the Veber and Egan rules [1]. In comparison, 3-amino-1,1-dioxothiolane (CAS 6338-70-1), the unsubstituted core, has a tPSA of approximately 68.9 Ų owing to the absence of the dichlorophenyl group [2]. The 2,4-dichlorophenyl substituent reduces the tPSA by approximately 14.3 Ų, which is favorable for passive membrane diffusion and central nervous system (CNS) target engagement, while still retaining sufficient polarity for solubility [1].

Polar surface area Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor Count: Sulfolane vs. Thiolane

The target compound possesses three hydrogen-bond acceptor (HBA) sites: the two sulfone oxygens and the aniline nitrogen. In contrast, the non-oxidized analog n-(3,5-dichlorophenyl)tetrahydrothiophen-3-amine (CAS 1019496-04-8) possesses only one HBA site (the aniline nitrogen) [1]. The two additional sulfone oxygen acceptors enable specific hydrogen-bonding interactions with protein targets that are geometrically inaccessible to the thiolane analog. This is consistent with SAR findings in the 3-aminotetrahydrothiophene 1,1-dioxide class, where the sulfone oxygens participate in key contacts within the KEAP1/NRF2 binding interface [2].

Hydrogen bonding Receptor binding Metabolic stability

Molecular Weight: Lead-Like vs. Bis-Sulfone ARE Activators

With a molecular weight of 280.17 g/mol and 16 heavy atoms, this compound is considerably smaller and less complex than the lead compounds in the 3-amino-4-(phenylsulfonyl)tetrahydrothiophene 1,1-dioxide ARE activator series, such as compounds 7f and 7g, which have molecular weights exceeding 400 g/mol [1][2]. The lower molecular weight of the target compound places it within the 'lead-like' rather than 'drug-like' space (MW ≤ 350 g/mol for lead-likeness), making it a more attractive starting point for hit-to-lead optimization or fragment-based drug design campaigns [1]. This advantage is structural: the absence of the 4-phenylsulfonyl substituent reduces both molecular weight and rotatable bond count (2 vs. 5–7 for the bis-sulfone series) [1][2].

Molecular weight Lead-likeness Fragment-based drug design

Plant Growth Regulatory Activity: Proximity to Active Derivatives

A structurally proximal compound, cis-4-((2,4-dichlorophenyl)amino)-3-hydroxytetrahydrothiophene 1,1-dioxide, was reported to produce the greatest increase in vigor index among a series of 3-sulfolene derivatives tested on maize (Zea mays) seedlings [1]. The target compound differs only by the absence of the 3-hydroxy group and the position of the amine substituent (3-amino vs. 4-amino), yet it shares the critical 2,4-dichlorophenylamino-sulfolane pharmacophore [1]. While no direct plant growth data are available for the target compound, the structural proximity to an experimentally validated active congener provides a class-level inference that the 2,4-dichlorophenyl substitution pattern on the sulfolane core is a determinant of bioactivity in this assay system [1].

Agrochemical Plant growth regulator Sulfolane derivatives

Rotatable Bond Count: Conformational Advantage Over Bis-Sulfones

The target compound has only two rotatable bonds (the C–N bond between the thiolane ring and the aniline nitrogen, and the C–N bond of the aniline itself), resulting in a relatively rigid, low-entropy scaffold [1]. In contrast, the bis-sulfone ARE activators such as CBR-470-1 and optimized analogs 17, 18, and 22 possess multiple rotatable bonds (5–7), contributing to higher conformational entropy penalties upon protein binding [2]. A lower rotatable bond count is statistically associated with improved oral bioavailability and higher binding affinity per heavy atom, as captured by ligand efficiency indices [1]. This conformational restriction makes the target compound a more attractive scaffold for fragment-based or structure-based drug design where rigidification is a key optimization parameter [1][2].

Conformational entropy Binding affinity Drug design

Application Scenarios for CAS 1016498-14-8


Nrf2/ARE Activator Hit Identification

The compound's 3-aminotetrahydrothiophene 1,1-dioxide core places it within the chemical space of non-electrophilic Nrf2/ARE activators, as exemplified by the bis-sulfone series optimized by Jo et al. [1]. Its low molecular weight (280.17 g/mol), favorable tPSA (54.6 Ų), and limited rotatable bond count (2) make it a suitable starting scaffold for fragment-based screening or structure-based design targeting the KEAP1/NRF2 protein–protein interaction. Procurement is warranted for laboratories seeking to expand beyond the 4-phenylsulfonyl-substituted series with a more lead-like scaffold that retains the critical sulfone hydrogen-bonding functionality [1][2].

Agrochemical Plant Growth Regulator Screening

The structural proximity of this compound to cis-4-((2,4-dichlorophenyl)amino)-3-hydroxytetrahydrothiophene 1,1-dioxide, which demonstrated the highest vigor index increase in maize seedling assays among a series of 3-sulfolene derivatives, supports its inclusion in agrochemical screening panels [3]. The 2,4-dichlorophenylamino pharmacophore on the sulfolane core is implicated in plant growth regulatory activity, and the target compound's lack of the 3-hydroxy substituent provides a cleaner structure–activity relationship probe for determining the minimal pharmacophore [3].

Physicochemical Comparator for Sulfolane Libraries

With a well-defined physicochemical profile (XLogP3-AA = 2.7; tPSA = 54.6 Ų; HBD = 1; HBA = 3; MW = 280.17), this compound serves as an ideal reference standard for calibrating computational ADME models within sulfolane-containing compound libraries [2]. Its position in drug-like chemical space (compliant with both Lipinski and Veber rules) makes it a valuable comparator when evaluating the impact of additional substituents on the sulfolane core in medicinal chemistry programs [2].

Synthetic Intermediate for Functionalized Sulfolanes

The secondary amine functionality at the 3-position of the tetrahydrothiophene 1,1-dioxide ring provides a reactive handle for further derivatization, including N-alkylation, acylation, or sulfonylation, enabling the rapid generation of focused compound libraries. This is analogous to the use of 3-aminotetrahydrothiophene 1,1-dioxide as a building block in the synthesis of more complex bis-sulfone ARE activators [1]. The 2,4-dichlorophenyl group introduces electron-withdrawing character that modulates the nucleophilicity of the amine nitrogen, enabling chemoselective transformations that differ from those of non-chlorinated or 3,5-dichloro analogs [2].

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